9-(2,2-Diethoxyethyl)-6-hydrazineyl-9H-purin-2-amine
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Overview
Description
9-(2,2-Diethoxyethyl)-6-hydrazineyl-9H-purin-2-amine is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2-Diethoxyethyl)-6-hydrazineyl-9H-purin-2-amine typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the 2,2-diethoxyethyl group and the hydrazineyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
9-(2,2-Diethoxyethyl)-6-hydrazineyl-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
9-(2,2-Diethoxyethyl)-6-hydrazineyl-9H-purin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(2,2-Diethoxyethyl)-6-hydrazineyl-9H-purin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Hydrazinopurine: Another purine derivative with similar hydrazineyl functionality.
9-(2,2-Diethoxyethyl)-adenine: Similar in structure but lacks the hydrazineyl group.
Uniqueness
9-(2,2-Diethoxyethyl)-6-hydrazineyl-9H-purin-2-amine is unique due to the combination of the 2,2-diethoxyethyl and hydrazineyl groups attached to the purine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H19N7O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
9-(2,2-diethoxyethyl)-6-hydrazinylpurin-2-amine |
InChI |
InChI=1S/C11H19N7O2/c1-3-19-7(20-4-2)5-18-6-14-8-9(17-13)15-11(12)16-10(8)18/h6-7H,3-5,13H2,1-2H3,(H3,12,15,16,17) |
InChI Key |
ONJGHUKQRCPJLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1C=NC2=C(N=C(N=C21)N)NN)OCC |
Origin of Product |
United States |
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